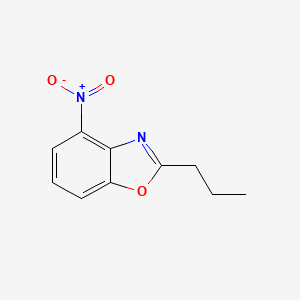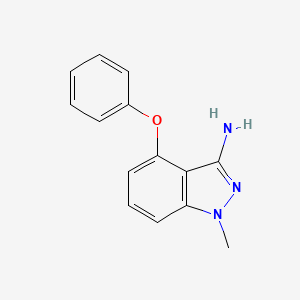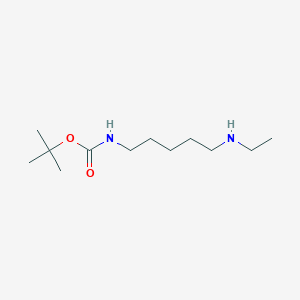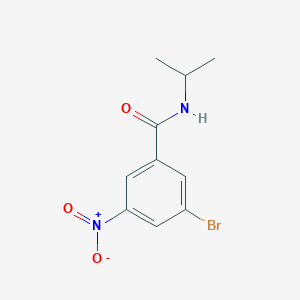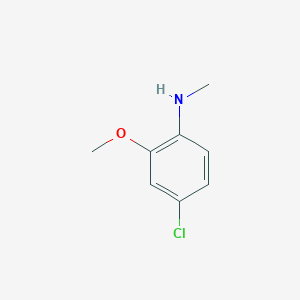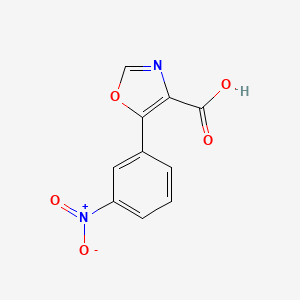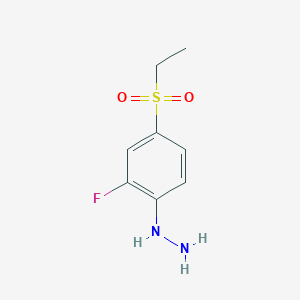
4-Ethylsulfonyl-2-fluorophenylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethylsulfonyl-2-fluorophenylhydrazine is a chemical compound with the molecular formula C8H11FN2O2S and a molecular weight of 218.25 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology . This compound is known for its unique structure, which includes an ethylsulfonyl group and a fluorine atom attached to a phenyl ring, making it a valuable tool in various scientific studies .
準備方法
The synthesis of 4-Ethylsulfonyl-2-fluorophenylhydrazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-ethylsulfonyl-2-fluorobenzaldehyde with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography .
化学反応の分析
4-Ethylsulfonyl-2-fluorophenylhydrazine undergoes various chemical reactions, including:
科学的研究の応用
4-Ethylsulfonyl-2-fluorophenylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes the development of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Ethylsulfonyl-2-fluorophenylhydrazine involves its interaction with specific molecular targets, such as enzymes or receptors . The ethylsulfonyl group and the fluorine atom play crucial roles in binding to these targets, leading to the modulation of their activity . This compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby preventing substrate binding and subsequent catalytic reactions .
類似化合物との比較
4-Ethylsulfonyl-2-fluorophenylhydrazine can be compared with other similar compounds, such as:
4-Methylsulfonyl-2-fluorophenylhydrazine: Similar structure but with a methyl group instead of an ethyl group.
4-Ethylsulfonyl-2-chlorophenylhydrazine: Similar structure but with a chlorine atom instead of a fluorine atom.
4-Ethylsulfonyl-2-bromophenylhydrazine: Similar structure but with a bromine atom instead of a fluorine atom.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituents .
特性
IUPAC Name |
(4-ethylsulfonyl-2-fluorophenyl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O2S/c1-2-14(12,13)6-3-4-8(11-10)7(9)5-6/h3-5,11H,2,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZITQDDEGYTAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)NN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
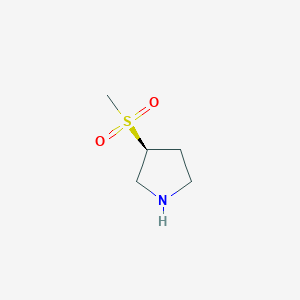
![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)
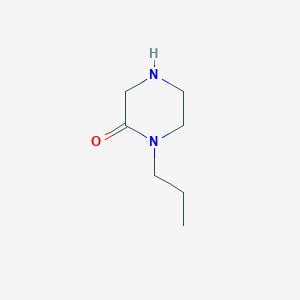

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)
![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)
![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)
![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)
